molecular formula C4H8N2O4S B3165364 N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide CAS No. 898798-37-3

N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide

Cat. No.: B3165364
CAS No.: 898798-37-3
M. Wt: 180.19 g/mol
InChI Key: CNNXCPSAPSNRGK-UHFFFAOYSA-N
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Description

N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide (CAS 898798-37-3) is a chemical compound with the molecular formula C4H8N2O4S and a molecular weight of 180.18 g/mol . It features an oxazolidinone core, a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, which is a significant scaffold in medicinal chemistry . This structure is classified as a five-membered heterocycle, components that are essential in various antibacterial drugs for optimizing a compound's physicochemical properties, biological activity, and pharmacokinetic profile . The oxazolidinone class is particularly recognized for its role in antibiotics, with drugs like linezolid being FDA-approved for treating infections caused by resistant Gram-positive bacteria . The core oxazolidinone structure functions by inhibiting bacterial protein synthesis, targeting the early step of N-formylmethionyl-tRNA binding to the ribosome to prevent the formation of the initiation complex . As a derivative containing both the oxazolidinone ring and a sulfonamide group, this compound is a valuable building block for researchers designing and synthesizing novel antibacterial agents . It is especially relevant for projects aimed at overcoming antibiotic resistance, exploring new structure-activity relationships (SAR), and developing compounds with improved potency and selectivity against multi-drug resistant bacterial strains . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-methyl-2-oxo-1,3-oxazolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-5-11(8,9)6-2-3-10-4(6)7/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXCPSAPSNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723224
Record name N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898798-37-3
Record name N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the use of methylamine and other reagents under controlled conditions to form the oxazolidine ring. The process may require specific catalysts and solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Interactions Notable Applications
N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide Oxazolidine Sulfonamide, Carbonyl S=O···H bonds, N–H···O Drug design, enzyme inhibition
N'-[(Aryl)methylidene]-oxazolidine-4-carbohydrazides Oxazolidine Carbohydrazide, Arylidene C–H···O/N, π-π stacking Supramolecular chemistry
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Benzoindole Sulfonamide π-π stacking, S=O···H Material science
Thiazolidin-5-yl acetamide derivative Thiazolidin Sulfonyl, Acetamide S=O···H, C–H···O Antimicrobial agents
N-Methyl-2-oxo-dihydropyridine-3-carboxamide Dihydropyridine Carboxamide Weak C–H···O Metabolic studies

Research Findings and Implications

  • Crystallography : The target compound’s sulfonamide group facilitates tighter crystal packing via S=O···H bonds compared to carbohydrazides, which rely on weaker interactions .
  • Synthetic Challenges : Positional isomerism (e.g., sulfonamide at position 3 vs. carbohydrazide at position 4) requires precise reaction control to avoid byproducts .

Biological Activity

N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazolidine family of compounds, which are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The sulfonamide group enhances its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research indicates that it may inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 1,3-oxazolidinone derivatives, including this compound. The results indicated that these compounds showed promising antibacterial activity against various pathogens.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
16Staphylococcus aureus0.5 µg/mL
9bPseudomonas aeruginosa1 µg/mL
9fEscherichia coli2 µg/mL

The study utilized methods such as microbroth dilution assays and flow cytometry to assess the antimicrobial efficacy and cellular physiology .

Anticancer Activity

Research has shown that this compound derivatives can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
SK228A549 (lung cancer)0.49
23MDA-MB-231 (breast cancer)11

These compounds were noted for their ability to induce apoptosis through mechanisms involving caspase activation and disruption of cell signaling pathways .

Case Studies

A notable case study involved the synthesis of a series of oxazolidinone derivatives to evaluate their biological activities. One derivative exhibited superior antimicrobial activity compared to traditional antibiotics like chloramphenicol against resistant strains of bacteria . Additionally, anticancer evaluations revealed that some derivatives significantly reduced tumor cell viability while sparing normal cells from toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a preformed oxazolidine ring. A common approach involves reacting 3-amino-2-oxazolidinone derivatives with methanesulfonyl chloride (or analogous sulfonylating agents) under basic conditions (e.g., pyridine or triethylamine). Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. For structural analogs, intermediates like 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride have been characterized using InChI keys and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonamide group (e.g., δ ~3.0 ppm for methylsulfonyl protons) and oxazolidine ring protons (δ ~4.0–5.0 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For visualization, ORTEP-3 is recommended for generating thermal ellipsoid plots .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

  • Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinned data. Cross-validate with the WinGX suite for symmetry checks and Hirshfeld surface analysis. For ambiguous cases, compare multiple refinement strategies (e.g., isotropic vs. anisotropic displacement parameters) and validate with R-factor convergence (<5%) .

Q. What mechanistic insights explain the reactivity of the sulfonamide group in substitution reactions?

  • Methodological Answer : The sulfonamide’s electrophilic sulfur atom facilitates nucleophilic substitution. For example, in the presence of LiAlH4_4, the sulfonyl group can be reduced to a thiol. Oxidation with H2_2O2_2 yields sulfones, as observed in related compounds like 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide. Kinetic studies using DFT calculations or stopped-flow spectrometry can further elucidate reaction pathways .

Q. How can computational methods predict the compound’s biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like cyclooxygenase-2 (COX-2). For instance, sulfonamide-containing COX-2 inhibitors (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) show selective binding via hydrophobic interactions with Val523 and Ser530 residues. MD simulations (GROMACS) assess stability over 100-ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. What strategies optimize regioselectivity in functionalizing the oxazolidine ring?

  • Methodological Answer : Protecting group strategies (e.g., Boc or Fmoc) direct functionalization to specific ring positions. For example, carbonyl olefin metathesis (COMET) with Grubbs catalyst selectively modifies exocyclic double bonds. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to reflux) also influence regioselectivity, as demonstrated in analogous oxazolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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